Lepidiline C
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Overview
Description
Lepidiline C is a naturally occurring imidazolium alkaloid found in the roots of the Maca plant (Lepidium meyenii). This compound, along with its analogues, has garnered significant attention due to its potential biological activities, including anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lepidiline C can be synthesized through a series of chemical reactions starting from 2-unsubstituted imidazole N-oxides. The process involves deoxygenation using Raney-nickel, followed by N-benzylation to yield the desired imidazolium salts . Another method involves the treatment of imidazole N-oxides with benzyl halides to form imidazolium salts .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The availability of starting materials and straightforward procedures make these methods suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Lepidiline C undergoes various chemical reactions, including:
Oxidation: Conversion to imidazole-2-thiones using elemental sulfur.
Substitution: Formation of imidazolium salts through reactions with benzyl halides.
Common Reagents and Conditions:
Raney-nickel: Used for deoxygenation of imidazole N-oxides.
Benzyl halides: Employed in the N-benzylation step to form imidazolium salts.
Elemental sulfur: Utilized in the oxidation process to yield imidazole-2-thiones.
Major Products:
Imidazolium salts: Formed through N-benzylation.
Imidazole-2-thiones: Produced via oxidation with sulfur.
Scientific Research Applications
Biology: Investigated for its cytotoxic activity against cancer cell lines, including HL-60 and MCF-7.
Medicine: Explored for its anticancer properties, although its antiviral activity has not been significant.
Industry: Potential applications in the development of new pharmaceuticals and bioactive compounds.
Mechanism of Action
The exact mechanism of action of Lepidiline C is not fully understood. it is believed to exert its effects through interactions with cellular targets, leading to cytotoxicity in cancer cells. The introduction of fluorine atoms or fluoroalkyl groups has been shown to amplify its cytotoxic properties .
Comparison with Similar Compounds
Lepidiline C is part of a family of imidazolium alkaloids, including Lepidiline A, B, and D. These compounds share similar structures but differ in their biological activities and chemical properties . For example:
Lepidiline A: Known for its anticancer activity and use as a precursor for nucleophilic carbenes.
Lepidiline B and D: Less studied but also exhibit potential biological activities.
Properties
Molecular Formula |
C20H23ClN2O |
---|---|
Molecular Weight |
342.9 g/mol |
IUPAC Name |
1-benzyl-3-[(3-methoxyphenyl)methyl]-4,5-dimethylimidazol-3-ium;chloride |
InChI |
InChI=1S/C20H23N2O.ClH/c1-16-17(2)22(14-19-10-7-11-20(12-19)23-3)15-21(16)13-18-8-5-4-6-9-18;/h4-12,15H,13-14H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
GAONRCCEJWTNND-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C([N+](=CN1CC2=CC=CC=C2)CC3=CC(=CC=C3)OC)C.[Cl-] |
Origin of Product |
United States |
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